![molecular formula C22H17N5O3S B3216616 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1172262-91-7](/img/structure/B3216616.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Overview
Description
The compound contains several functional groups, including a benzothiazole, a pyrazole, and a pyrrolidinedione (also known as a succinimide). Benzothiazoles are aromatic heterocyclic compounds that are often used in organic synthesis and sometimes have biological activity . Pyrazoles are another type of heterocycle that are found in various pharmaceuticals . Pyrrolidinediones are cyclic imides that can also have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The exact structure would depend on the positions of the various substituents on the rings .Scientific Research Applications
- A study highlights the development of a novel fluorescent probe called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) . This probe selectively senses cysteine (Cys) over other analytes. BT-AC alone emits minimal fluorescence, but in the presence of Cys, it undergoes a remarkable 4725-fold enhancement with a large Stokes shift (135 nm). Such probes are valuable for detecting specific biomolecules and monitoring cellular processes.
- Researchers have designed a versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . The presence of N,N-dimethylformamide/sulfur leads to the formation of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone, while in the absence of sulfur, quinoxaline is obtained. This methodology provides access to a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones under mild conditions.
- A unique series of compounds derived from glutaric acid and various 2-amino thiazoles has been synthesized at ambient temperature . Specifically, N-(thiazol-2-yl)piperidine-2,6-dione derivatives were prepared and characterized using multiple physicochemical techniques, including X-ray crystallography. These derivatives may find applications in medicinal chemistry or materials science.
Fluorescent Probes and Sensing Applications
Synthetic Methodology
Derivatives and Structural Characterization
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-13-11-18(27(25-13)22-23-16-7-2-3-8-17(16)31-22)24-21(30)14-5-4-6-15(12-14)26-19(28)9-10-20(26)29/h2-8,11-12H,9-10H2,1H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZJNFCGCCQYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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